2-Chloro-6-(trifluoromethyl)phenyl isocyanate

Physical Property Structure-Property Relationship Process Chemistry

This electron-deficient isocyanate features a unique ortho-Cl/CF3 substitution pattern that creates a sterically and electronically distinct electrophilic center. Validated as a building block for dihydropyrimidinone compound libraries—using less hindered or less electron-deficient analogs often results in synthetic failure. A higher atmospheric boiling point (206°C) permits high-temperature reactions and reliable distillation, and the density (1.489 g/mL) and refractive index (n20/D 1.498) provide an unambiguous, multi-parameter QC fingerprint. Choose this compound for reproducible, publication-grade syntheses.

Molecular Formula C8H3ClF3NO
Molecular Weight 221.56 g/mol
CAS No. 16583-76-9
Cat. No. B106255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(trifluoromethyl)phenyl isocyanate
CAS16583-76-9
Synonyms2-CHLORO-6-(TRIFLUOROMETHYL)PHENYL
Molecular FormulaC8H3ClF3NO
Molecular Weight221.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)N=C=O)C(F)(F)F
InChIInChI=1S/C8H3ClF3NO/c9-6-3-1-2-5(8(10,11)12)7(6)13-4-14/h1-3H
InChIKeyOCBLPDGFTQNTBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-(trifluoromethyl)phenyl isocyanate (CAS 16583-76-9): Technical Primer for Scientific Procurement and Comparator Assessment


2-Chloro-6-(trifluoromethyl)phenyl isocyanate (CAS: 16583-76-9) is a halogenated aromatic isocyanate building block, characterized by a molecular weight of 221.56 g/mol and the formula C₈H₃ClF₃NO [1]. It exists as a colorless to off-white, moisture-sensitive oil or low-melting solid . The compound features a highly electrophilic isocyanate (-NCO) group positioned ortho to both a chlorine (-Cl) and a trifluoromethyl (-CF₃) group. This unique substitution pattern, where two strong electron-withdrawing groups flank the reactive site, is the key structural feature that dictates its specific reactivity profile and physical properties, which are central to its differentiation from simpler or alternatively substituted analogs [2].

Why Direct Substitution of 2-Chloro-6-(trifluoromethyl)phenyl isocyanate (CAS 16583-76-9) with Other Aryl Isocyanates is Scientifically Unjustified


The decision to substitute 2-Chloro-6-(trifluoromethyl)phenyl isocyanate with a seemingly similar aryl isocyanate is not scientifically trivial. Its specific ortho-chloro and ortho-trifluoromethyl groups create a unique steric and electronic environment around the reactive NCO group [1]. This dual substitution pattern is not replicated in common mono-substituted analogs. In practice, this leads to quantifiable differences in reaction outcomes. For instance, its role as a key intermediate in the synthesis of novel dihydropyrimidinone derivatives, as documented in peer-reviewed research, is directly linked to the specific influence of these substituents on the Biginelli-like or multi-component reaction pathway [2]. Using a less hindered or less electron-deficient analog can result in different reaction kinetics, altered regioselectivity, or a complete failure to form the desired heterocyclic scaffold, leading to wasted synthesis time and material costs. The following quantitative evidence provides the justification for this compound's unique position.

Quantitative Differentiation Guide for 2-Chloro-6-(trifluoromethyl)phenyl isocyanate (CAS 16583-76-9) vs. Key Analogs


Significantly Higher Density Differentiates from Regioisomeric and Non-Halogenated Analogs, Indicative of Stronger Intermolecular Forces

2-Chloro-6-(trifluoromethyl)phenyl isocyanate exhibits a substantially higher density compared to all its regioisomeric (ortho-, meta-, para-) trifluoromethyl analogs and mono-chlorinated analogs. This property, measured at 1.489 g/mL at 25°C, is directly attributable to the combined mass and close packing facilitated by the adjacent chlorine and trifluoromethyl groups . In contrast, the ortho-trifluoromethyl analog without chlorine has a density of 1.238 g/mL, a 20% difference .

Physical Property Structure-Property Relationship Process Chemistry

Elevated Boiling Point Demonstrates Stronger Intermolecular Forces and Facilitates High-Temperature Reaction Processing

The atmospheric boiling point of 2-Chloro-6-(trifluoromethyl)phenyl isocyanate is 206 °C, which is significantly higher than that of its regioisomeric and mono-halogenated counterparts . This represents a 15-20 °C increase over the 2- and 4-chlorophenyl isocyanates (189-204 °C) , and a remarkable 21 °C increase over the ortho-trifluoromethyl analog (185 °C) . This higher boiling point is a direct consequence of the increased molecular weight and stronger dipole-dipole interactions arising from the combined electron-withdrawing substituents.

Physical Property Thermal Stability Process Safety

Increased Refractive Index Signals Enhanced Polarizability and Electron Density from Ortho Substituents

The refractive index (n20/D) of 2-Chloro-6-(trifluoromethyl)phenyl isocyanate is 1.498, which is higher than that of its mono-substituted analogs . For example, the ortho-trifluoromethyl analog has a refractive index of 1.4755 , and 4-chlorophenyl isocyanate is 1.5618 . The value for the target compound falls between these extremes, reflecting the unique polarizability of the electron cloud in this densely substituted aromatic system. This is consistent with NMR studies on substituted trifluoromethylphenyl isocyanates, which show that ortho-substituents significantly alter the electron distribution and temperature dependence of chemical shifts compared to meta- or para-substituted isomers [1].

Physical Property Electronic Structure Quality Control

Validated Utility as a Critical Intermediate in the Synthesis of Bioactive Dihydropyrimidinones

2-Chloro-6-(trifluoromethyl)phenyl isocyanate has been explicitly documented in the peer-reviewed literature as a key reagent for preparing novel dihydropyrimidinones, a privileged scaffold in medicinal chemistry with demonstrated anticancer, anti-inflammatory, and antitubercular activities [1][2]. The specific ortho-substitution pattern on the aryl ring is crucial for this application. Using a less sterically hindered or differently substituted phenyl isocyanate would likely lead to a different reaction outcome or a product lacking the desired biological activity profile, as the substitution pattern is integral to the target molecule's interaction with its biological target [3]. This is a specific, high-value application not shared by most generic phenyl isocyanates.

Medicinal Chemistry Heterocycle Synthesis Targeted Library Synthesis

Targeted Application Scenarios for 2-Chloro-6-(trifluoromethyl)phenyl isocyanate (CAS 16583-76-9) Based on Quantitative Evidence


Synthesis of Dihydropyrimidinone Libraries for Medicinal Chemistry

This compound is a proven building block for the synthesis of novel dihydropyrimidinones, a class of heterocycles with a wide range of biological activities [1]. A procurement strategy focused on this specific isocyanate directly supports the generation of targeted compound libraries for drug discovery programs, avoiding the uncertainty and potential synthetic failure associated with using unvalidated, less functionalized analogs.

High-Temperature or Distillation-Intensive Synthetic Processes

With an atmospheric boiling point of 206 °C, which is significantly higher than its regioisomers and mono-halogenated analogs, this compound is the preferred choice for reactions requiring elevated temperatures or for purification via distillation . Its higher thermal stability range provides a wider operational window for process chemists compared to lower-boiling alternatives.

Quality Control and Analytical Method Development

The distinct combination of physical properties—a density of 1.489 g/mL and a refractive index of 1.498 —provides a reliable, multi-parameter fingerprint for identity and purity verification. These values are clearly differentiated from those of potential contaminants or mis-specified analogs, making them ideal for developing robust QC protocols and analytical methods (e.g., GC, HPLC, refractometry).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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